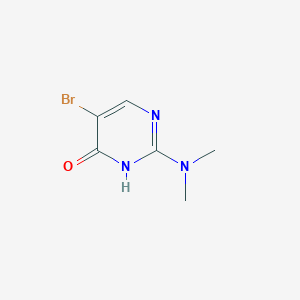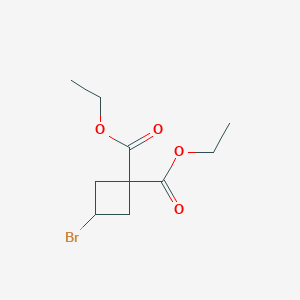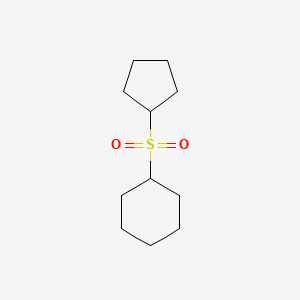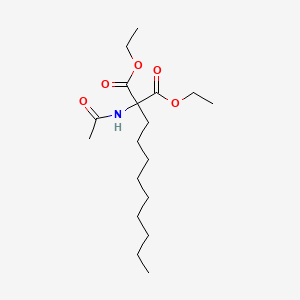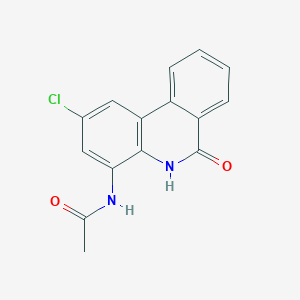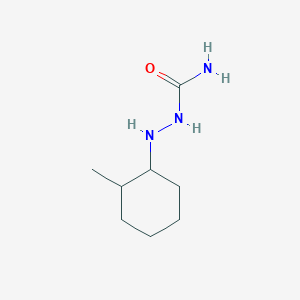
2-(2-Methylcyclohexyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylcyclohexyl)hydrazinecarboxamide is an organic compound with the molecular formula C8H17N3O. It is a derivative of hydrazinecarboxamide, featuring a 2-methylcyclohexyl group attached to the hydrazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexyl)hydrazinecarboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct amidation of 2-methylcyclohexanecarboxylic acid with hydrazinecarboxamide under catalytic or non-catalytic conditions . The reaction can be carried out in the presence of coupling agents or catalysts to enhance the yield and efficiency of the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2-Methylcyclohexyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamide derivatives .
科学的研究の応用
2-(2-Methylcyclohexyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(2-Methylcyclohexyl)hydrazinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide
- (E)-2-(2-aminobenzylidene)hydrazinecarboxamide
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(2-Methylcyclohexyl)hydrazinecarboxamide is unique due to its specific structural features, such as the 2-methylcyclohexyl group, which may impart distinct chemical and biological properties compared to other hydrazinecarboxamide derivatives.
特性
CAS番号 |
6635-49-0 |
|---|---|
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC名 |
[(2-methylcyclohexyl)amino]urea |
InChI |
InChI=1S/C8H17N3O/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6-7,10H,2-5H2,1H3,(H3,9,11,12) |
InChIキー |
NJWPGKFBACMKPG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


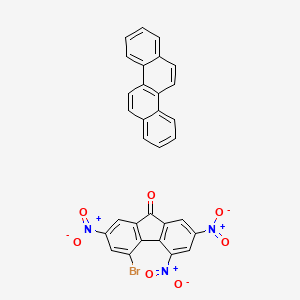
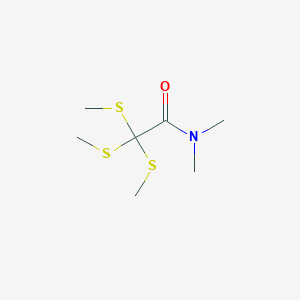
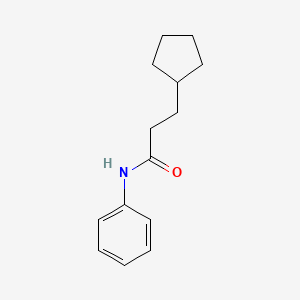
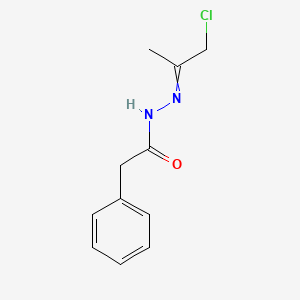

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
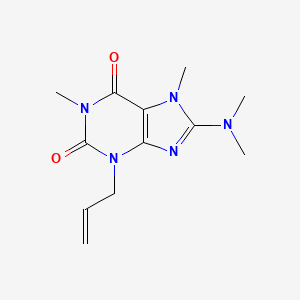
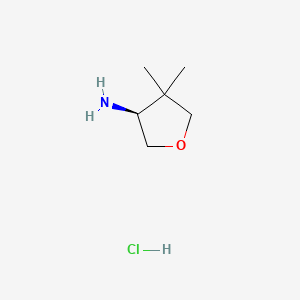
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
